Einecs 299-154-1

CAS No.: 93857-22-8

Cat. No.: VC17025175

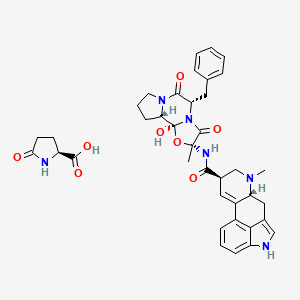

Molecular Formula: C38H42N6O8

Molecular Weight: 710.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93857-22-8 |

|---|---|

| Molecular Formula | C38H42N6O8 |

| Molecular Weight | 710.8 g/mol |

| IUPAC Name | (6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S)-5-oxopyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C33H35N5O5.C5H7NO3/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;7-4-2-1-3(6-4)5(8)9/h3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);3H,1-2H2,(H,6,7)(H,8,9)/t21-,25-,26+,27+,32-,33+;3-/m10/s1 |

| Standard InChI Key | PRQPXYYXDJARKR-ANVJEPNWSA-N |

| Isomeric SMILES | C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.C1CC(=O)N[C@@H]1C(=O)O |

| Canonical SMILES | CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.C1CC(=O)NC1C(=O)O |

Introduction

Chemical Identification and Nomenclature

Systematic and Common Identifiers

Einecs 299-154-1 is recognized under multiple nomenclature systems and registry identifiers. The European Community (EC) Number 299-154-1 serves as its primary regulatory designation, while the CAS Registry Number 93857-22-8 provides a unique chemical identifier . Additional aliases include the DTXSID60917463 (DSSTox Substance ID) and NS00091832 (NCBI Substance ID). The compound’s IUPAC name, computed as ; , reflects its bicomponent nature .

Table 1: Key Identifiers of Einecs 299-154-1

| Property | Value | Source |

|---|---|---|

| EC Number | 299-154-1 | |

| CAS Number | 93857-22-8 | |

| DSSTox Substance ID | DTXSID60917463 | |

| Molecular Formula | ||

| Molecular Weight | 710.8 g/mol |

Structural Characteristics and Component Analysis

Parent Compound and Stereochemical Features

Einecs 299-154-1 is derived from ergotamine (PubChem CID 8223), a well-characterized ergopeptide alkaloid isolated from Claviceps purpurea. The compound’s structure integrates a 5-oxo-L-proline moiety ionically bonded to a methylergotaman trione derivative . Key stereochemical attributes include seven defined stereocenters and a rigid tetracyclic framework, which confer conformational stability and influence receptor-binding interactions .

Three-Dimensional Conformation

Computational models reveal a 3D conformation dominated by hydrogen bonding between the proline carboxylate and the ergotaman tertiary amine. The benzyl substituent at position 5'α introduces hydrophobic interactions, while the 12'-hydroxy group participates in intramolecular hydrogen bonding with the 3',6'-diketone system .

Table 2: Stereochemical Descriptors

Physicochemical and Computational Properties

Spectroscopic and Chromatographic Signatures

While experimental spectral data (e.g., NMR, IR) are absent in public databases, the SMILES notation (C[C@@]1(C(=O)N2C@HCC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.C1CC(=O)N[C@@H]1C(=O)O) and InChIKey (PRQPXYYXDJARKR-ANVJEPNWSA-N) enable virtual screening and chromatographic method development .

Synthesis and Analytical Considerations

Synthetic Pathways

Einecs 299-154-1 is synthesized via salt formation between 5-oxo-L-proline and the methylergotaman trione derivative under alkaline aqueous conditions . The process typically employs stoichiometric ratios of 1:1 to ensure complete proton transfer, followed by lyophilization to isolate the crystalline product .

Pharmacological and Regulatory Perspectives

Mechanistic Insights

As an ergotamine derivative, Einecs 299-154-1 may exhibit affinity for serotonin (5-HT) receptors and dopamine D2 receptors, though specific in vitro or in vivo data remain unpublished . Structural similarities to ergotamine suggest potential applications in migraine prophylaxis or uterine atony management, but clinical validation is absent.

Future Research Directions

-

Pharmacokinetic Studies: Elucidate bioavailability and metabolic pathways using isotopically labeled analogs.

-

Target Identification: Employ high-throughput screening to map receptor-binding profiles.

-

Stability Optimization: Investigate excipient compatibility for formulation development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume